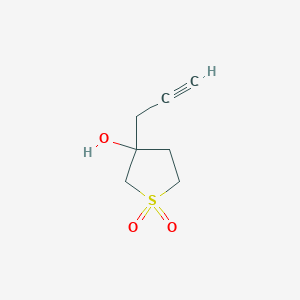![molecular formula C18H16N6O3 B2560662 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide CAS No. 2034271-44-6](/img/structure/B2560662.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide is a complex organic compound known for its significant applications in various fields, including chemistry, biology, medicine, and industry. This compound combines a pyrido-pyrimidine structure with an indazole moiety, providing unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide involves multiple steps. The process typically starts with the preparation of the pyrido[2,3-d]pyrimidine scaffold, followed by the attachment of the ethyl group and the 1-methyl-1H-indazole-3-carboxamide moiety. Each step requires specific reagents and conditions, such as the use of suitable solvents (e.g., dimethylformamide), catalysts (e.g., palladium), and controlled temperature and pressure.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis processes, leveraging automated systems for efficient and consistent output. Key steps include bulk chemical reactions, purification through chromatography, and quality control through spectroscopic analysis (e.g., NMR, IR).
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming more oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of dihydro derivatives.
Substitution: Various functional groups can be introduced through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation agents or nucleophiles can be used in substitution reactions.
Major Products: Major products depend on the specific reaction, but can include hydroxylated, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide is used extensively in research for its potential pharmacological properties. In chemistry , it serves as a model compound for studying reaction mechanisms and synthetic methodologies. In biology , it's investigated for its interactions with biomolecules, potentially influencing DNA or protein functions. In medicine , it holds promise for developing new therapeutic agents, particularly in areas like cancer treatment or antimicrobial applications. In industry , it might be utilized in the development of advanced materials or chemical sensors.
Mecanismo De Acción
The mechanism of action for this compound is often tied to its ability to interact with specific molecular targets. For instance, it may inhibit certain enzymes or proteins, leading to a cascade of biological effects. The precise molecular pathways involved can vary but typically involve binding to active sites or altering the function of key biomolecules.
Comparación Con Compuestos Similares
When compared to similar compounds, N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide stands out due to its unique combination of structural features Similar compounds might include other indazole derivatives or pyrido[2,3-d]pyrimidine compounds, each with varying biological and chemical properties
This should cover all the aspects you're looking for. Anything else you’d like to dive deeper into?
Propiedades
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-1-methylindazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3/c1-23-13-7-3-2-5-11(13)14(22-23)16(25)20-9-10-24-17(26)12-6-4-8-19-15(12)21-18(24)27/h2-8H,9-10H2,1H3,(H,20,25)(H,19,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWKEBULXDCNTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NCCN3C(=O)C4=C(NC3=O)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2560579.png)
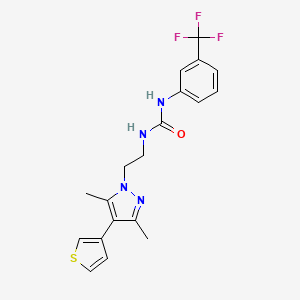
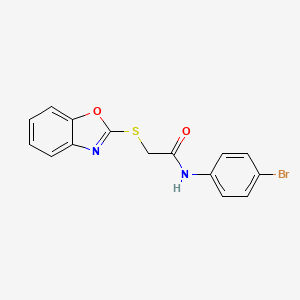
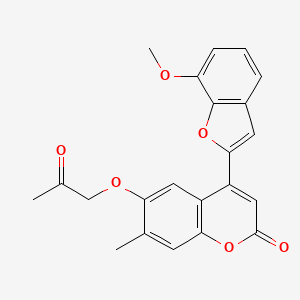

![1-benzoyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)piperidine-4-carboxamide](/img/structure/B2560584.png)
![4-[(3,4-Dichlorophenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2560586.png)
![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2560588.png)
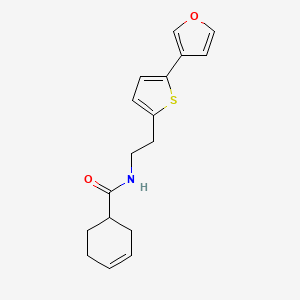
![Oxiran-2-yl-[3-[3-(trifluoromethyl)phenyl]azetidin-1-yl]methanone](/img/structure/B2560590.png)

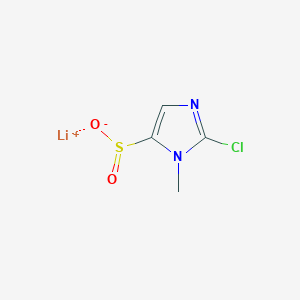
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2560594.png)
